N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHOXYBENZAMIDE is a complex organic compound with a molecular formula of C27H24ClN5O2 . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHOXYBENZAMIDE involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using automated synthesis equipment for large-scale production .
Chemical Reactions Analysis
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has shown its potential as an anti-HIV and antitubercular agent.
Industry: It is included in screening libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with the replication of viruses and bacteria . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with various receptors is crucial to its biological activity .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazoloquinazolines, such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C26H22ClN5O3 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-34-20-11-5-17(6-12-20)23-15-22(16-3-9-19(27)10-4-16)28-26-30-25(31-32(23)26)29-24(33)18-7-13-21(35-2)14-8-18/h3-15,23H,1-2H3,(H2,28,29,30,31,33) |
InChI Key |
GNOJKOBCPWEMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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